Tirbanibulin mesylate

概要

説明

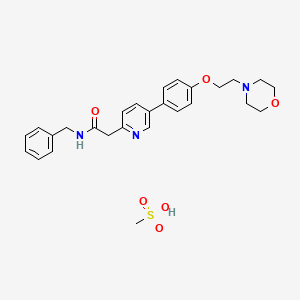

チルバニブリンメシル酸塩は、Srcキナーゼとチューブリン重合の両方を阻害する作用で知られる合成化学化合物です。 主に、長時間の太陽光曝露による皮膚のざらざらした鱗状の斑点を特徴とする、前がん性皮膚疾患である日光角化症の局所治療に使用されます 。 チルバニブリンメシル酸塩は、Klisyriという商品名で販売されており、2020年12月に米国食品医薬品局(FDA)によって承認されました .

科学的研究の応用

作用機序

チルバニブリンメシル酸塩は、チューブリンの重合とSrcキナーゼの活性を阻害することでその効果を発揮します。チューブリンの重合は、細胞分裂に不可欠な微小管の形成に不可欠です。このプロセスを阻害することにより、チルバニブリンメシル酸塩は細胞周期を乱し、細胞周期停止とアポトーシスにつながります。Srcキナーゼは、増殖、生存、転移を含むさまざまな細胞プロセスに関与しています。 チルバニブリンメシル酸塩によるSrcキナーゼの阻害は、その抗増殖作用と抗腫瘍効果をさらに高めます .

Safety and Hazards

将来の方向性

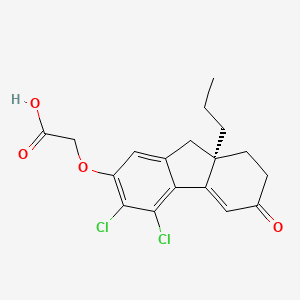

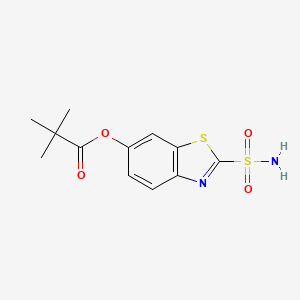

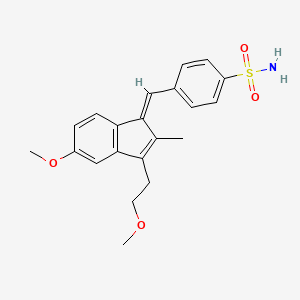

Despite its failure to gain approval as an anticancer agent due to insufficient efficacy, there remains potential value in extending its application into malignancy treatment through tirbanibulin-based derivatives . Particularly noteworthy is the analogue modified with p-fluorine benzylamine, which exhibited favorable in vivo PK profiles .

準備方法

合成経路と反応条件

チルバニブリンメシル酸塩の合成は、コア構造の調製から始まり、さまざまな官能基を導入して複数の段階で行われます。主なステップは次のとおりです。

ピリジニルアセトアミドコアの形成: これは、2-クロロピリジンとアセトアミドを塩基性条件下で反応させることにより行われます。

ベンジルアミン部分の導入: ベンジルアミン基は、求核置換反応によって導入されます。

最終的なアセンブリと精製: 最終的な化合物は、クロマトグラフィー技術を使用して精製され、純粋な形態のチルバニブリンメシル酸塩が得られます.

工業生産方法

チルバニブリンメシル酸塩の工業生産は、同様の合成経路に従いますが、より大規模で行われます。このプロセスには、危険な試薬の使用を最小限に抑えながら、収率と純度を最大化するように反応条件を最適化することが含まれます。 最終製品は、医療用途の有効性と安全性を確保するために、厳格な品質管理対策が行われます .

化学反応の分析

反応の種類

チルバニブリンメシル酸塩は、次のものを含むさまざまな化学反応を起こします。

酸化: この化合物は、特定の条件下で酸化されて酸化誘導体になる可能性があります。

還元: 還元反応は、この化合物に存在する官能基を修飾するために使用できます。

一般的な試薬と条件

酸化: 一般的な酸化剤には、過酸化水素や過マンガン酸カリウムが含まれます。

還元: 水素化ホウ素ナトリウムや水素化アルミニウムリチウムなどの還元剤が使用されます。

生成される主な生成物

これらの反応から生成される主な生成物には、チルバニブリンメシル酸塩のさまざまな誘導体があり、それらの潜在的な治療用途について研究されています .

類似化合物との比較

類似化合物

5-フルオロウラシル: チミジル酸シンターゼを阻害し、細胞死につながる日光角化症の局所治療.

インゲノールメブタート: 壊死とアポトーシスを通じて細胞死を誘導する、日光角化症の別の局所治療.

チルバニブリンメシル酸塩の独自性

チルバニブリンメシル酸塩は、チューブリン重合とSrcキナーゼの両方を標的とする二重の作用機序により、独特です。 この二重の阻害は、1つの経路のみを標的とする他の治療法と比較して、より包括的な抗増殖効果をもたらします .

特性

IUPAC Name |

N-benzyl-2-[5-[4-(2-morpholin-4-ylethoxy)phenyl]pyridin-2-yl]acetamide;methanesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H29N3O3.CH4O3S/c30-26(28-19-21-4-2-1-3-5-21)18-24-9-6-23(20-27-24)22-7-10-25(11-8-22)32-17-14-29-12-15-31-16-13-29;1-5(2,3)4/h1-11,20H,12-19H2,(H,28,30);1H3,(H,2,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGSYRKUPDSSTCB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)O.C1COCCN1CCOC2=CC=C(C=C2)C3=CN=C(C=C3)CC(=O)NCC4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H33N3O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

527.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1080645-95-9 | |

| Record name | Tirbanibulin mesylate [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1080645959 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | TIRBANIBULIN MESYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/84AC3796WJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

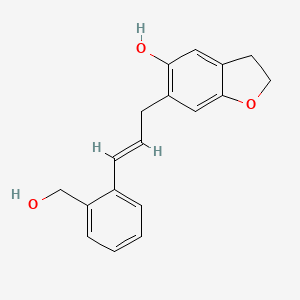

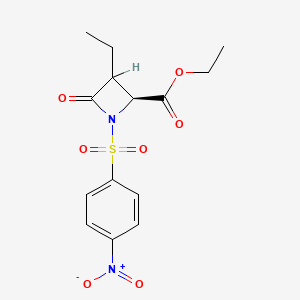

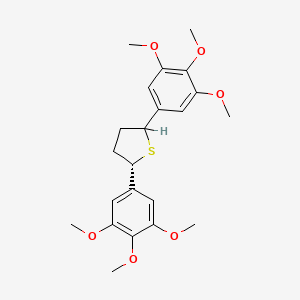

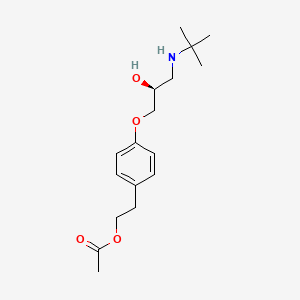

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[3-[3-(3-hydroxyoctyl)-4-oxo-1,3-thiazolidin-2-yl]propyl]benzoic Acid](/img/structure/B1673800.png)

![(4R,6S)-6-[(E)-2-[2-(4-fluoro-3-methylphenyl)-4,6-dimethylphenyl]ethenyl]-4-hydroxyoxan-2-one](/img/structure/B1673803.png)

![[(1S,3S,4aS)-8-[2-[(2R,4R)-4-hydroxy-6-oxooxan-2-yl]ethyl]-3,7-dimethyl-1,2,3,4,4a,5,6,7,8,8a-decahydronaphthalen-1-yl] 2,2-dimethylbutanoate](/img/structure/B1673805.png)

![(betaR,gammaS)-4-[[3-(4-Acetyl-3-hydroxy-2-propylphenoxy)propyl]thio]-gamma-hydroxy-beta-methylbenzenebutanoic acid sodium salt](/img/structure/B1673807.png)

![Methyl (1S,3aS,3bS,5aR,9aR,9bS,11aS)-6,9a,11a-trimethyl-7-oxo-2,3,3a,3b,4,5,5a,9b,10,11-decahydro-1H-indeno[5,4-f]quinoline-1-carboxylate](/img/structure/B1673811.png)

![(E)-3-Hydroxy-N-(2-phenyl-2-(thiophen-2-yl)vinyl)-5-(trifluoromethyl)benzo[b]thiophene-2-carboxamide](/img/structure/B1673814.png)

![(2S)-N-[(2R)-1-[[(2S)-1,6-diamino-1-oxohexan-2-yl]amino]-1-oxo-3-sulfanylidenepropan-2-yl]-2-[[(2S)-2-[[(2S)-2-[[(2R)-3-(4-ethoxyphenyl)-2-[[2-(1-sulfanylcyclohexyl)acetyl]amino]propanoyl]amino]-3-phenylpropanoyl]amino]-3-methylbutanoyl]amino]butanediamide](/img/structure/B1673819.png)